Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride
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Overview
Description
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. Its structure consists of a bicyclo[2.2.2]octane ring system with a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride typically involves the reaction of bicyclo[2.2.2]oct-5-ene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include low temperatures and the use of inert solvents to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Sulfonic acids and sulfonates.
Reduction Reactions: Sulfinates and sulfides.
Scientific Research Applications
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a strong base and catalyst in organic synthesis.
(1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate: Used in the synthesis of various organic compounds.
Uniqueness
Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and industrial applications.
Properties
Molecular Formula |
C8H11ClO2S |
---|---|
Molecular Weight |
206.69 g/mol |
IUPAC Name |
(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8?/m1/s1 |
InChI Key |
KUSWQPZZNDPPPW-KVARREAHSA-N |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1CC2S(=O)(=O)Cl |
Canonical SMILES |
C1CC2C=CC1CC2S(=O)(=O)Cl |
Origin of Product |
United States |
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